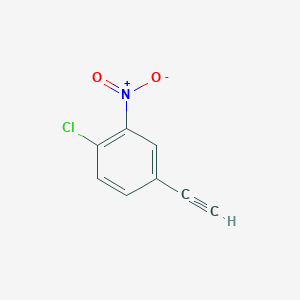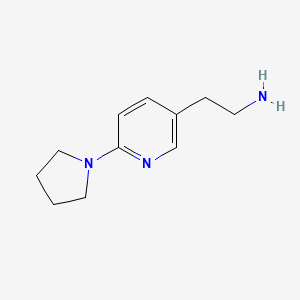
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine
Descripción general
Descripción
“2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine” is a chemical compound with a molecular weight of 177.25 . It is also known as “(2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine” and has a CAS Number of 859850-79-6 .
Molecular Structure Analysis
The molecular structure of “2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine” is characterized by a pyrrolidine ring attached to a pyridine ring via an ethanamine linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine” is a liquid at room temperature . It has a molecular weight of 177.25 .Aplicaciones Científicas De Investigación
DNA Interaction and Cytotoxic Studies
Copper(II) complexes with tridentate ligands, including derivatives similar to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine, exhibit strong DNA binding and demonstrate nuclease activity. These complexes show potential in DNA cleavage and have low toxicity in cancer cell lines, with IC50 values ranging between 37 and 156 μM, indicating their potential in medical applications (Kumar et al., 2012).
Catalytic Applications in Organometallic Chemistry
(imino)Pyridine ligands bearing pendant arms similar to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine have been synthesized and reacted with palladium complexes. These complexes exhibit high catalytic activities in selective ethylene dimerization, showcasing their importance in industrial and chemical applications (Nyamato et al., 2015).
Corrosion Inhibition on Mild Steel
Cadmium(II) Schiff base complexes, including ligands related to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine, have been shown to have significant corrosion inhibition properties on mild steel. This finding bridges the gap between coordination chemistry and materials engineering, suggesting applications in protecting industrial materials (Das et al., 2017).
Ethylene Oligomerization Studies
Nickel(II) complexes chelated by (amino)pyridine ligands similar to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine have shown promising results in ethylene oligomerization studies. These complexes can catalyze the production of ethylene dimers, trimers, and tetramers, which are essential in polymer production (Nyamato et al., 2016).
Anticancer Activity in Piperazine-2,6-dione Derivatives
Compounds synthesized from amines including 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine have shown good anticancer activity. These derivatives, upon screening, exhibited significant inhibition of various cancer cell types, suggesting potential applications in pharmaceutical research (Kumar et al., 2013).
Propiedades
IUPAC Name |
2-(6-pyrrolidin-1-ylpyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-6-5-10-3-4-11(13-9-10)14-7-1-2-8-14/h3-4,9H,1-2,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGOVOOPNKWHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione](/img/structure/B1395786.png)
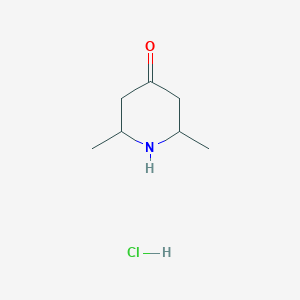
![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)
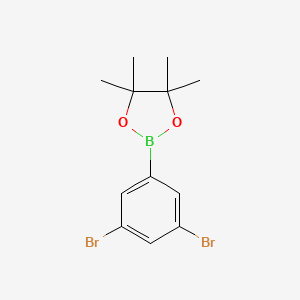
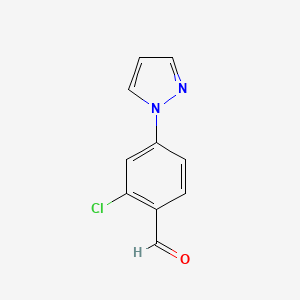
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)
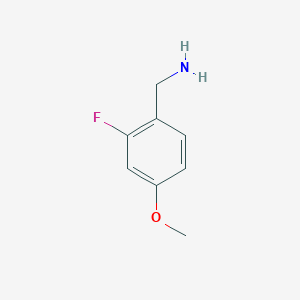

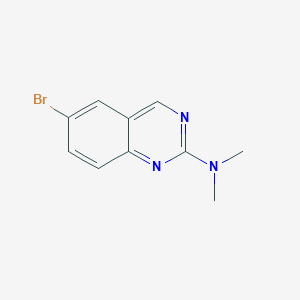
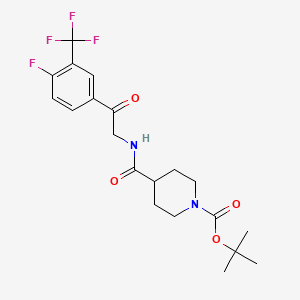
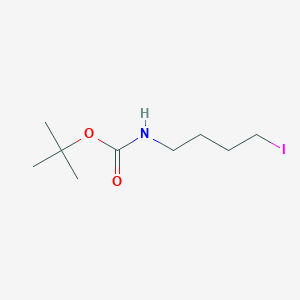
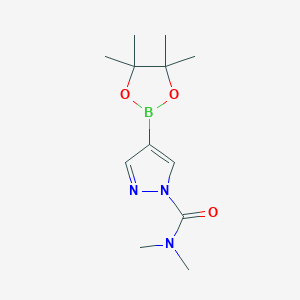
![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride](/img/structure/B1395806.png)
